tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate (CAS 145166-06-9) is a highly enantiopure, Boc-protected trans-1,2-aminoalcohol widely procured as a foundational chiral building block. In industrial synthesis, it serves as a critical precursor for asymmetric catalysts, such as bisphosphine and salen ligands, as well as complex pharmaceutical active ingredients (APIs). The presence of the tert-butyloxycarbonyl (Boc) protecting group masks the primary amine, rendering the molecule highly soluble in standard aprotic solvents and chemically stable against unwanted N-alkylation during downstream processing. Its defined (1S,2S) stereocenter provides a rigid, predictable spatial scaffold that is essential for transferring chirality in asymmetric transformations, making it a preferred starting material over racemic or unprotected alternatives[1].
Substituting this specific (1S,2S)-Boc-protected compound with its cis-isomer, the (1R,2R)-enantiomer, or the unprotected aminoalcohol fundamentally disrupts both processability and application performance. Using the unprotected (1S,2S)-2-aminocyclohexanol introduces severe chemoselectivity issues, as the free amine readily undergoes competitive side reactions during O-functionalization, necessitating additional protection steps and lowering overall yield . Furthermore, substituting with the cis-isomer alters the dihedral angle between the functional groups; this destroys the optimal bite angle required for metal coordination in chiral ligands, leading to a catastrophic drop in enantiomeric excess (ee) during catalytic applications. Procurement must strictly specify the (1S,2S)-trans-N-Boc configuration to ensure reproducible downstream synthesis.
The Boc-protection of the primary amine significantly alters the polarity of the molecule, drastically improving its solubility in standard aprotic organic solvents compared to the unprotected baseline. While unprotected (1S,2S)-2-aminocyclohexanol exhibits poor solubility in dichloromethane (DCM) and tetrahydrofuran (THF), requiring highly polar or protic solvents that can interfere with organometallic reagents, the Boc-protected carbamate achieves high solubility (>100 mg/mL) in these standard solvents [1]. This allows for streamlined, homogeneous reactions in anhydrous environments, reducing solvent volumes and process complexity.
| Evidence Dimension | Solubility in aprotic solvents (DCM/THF) |
| Target Compound Data | >100 mg/mL at 25°C |
| Comparator Or Baseline | Unprotected (1S,2S)-2-aminocyclohexanol (<10 mg/mL at 25°C) |
| Quantified Difference | >10-fold increase in aprotic solvent solubility |
| Conditions | Standard anhydrous organic synthesis workflows at room temperature |
High solubility in aprotic solvents enables the use of moisture-sensitive reagents and simplifies solvent recovery during scale-up.
When synthesizing complex ethers or esters, the presence of a free amine leads to competitive N-alkylation or N-acylation. Utilizing tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate ensures quantitative chemoselectivity, as the Boc group sterically and electronically shields the nitrogen atom. Comparative synthetic workflows show that O-alkylation of the Boc-protected compound proceeds with >95% yield of the desired product, whereas the unprotected aminoalcohol yields a complex mixture requiring extensive chromatographic separation, dropping the isolated yield of the O-alkylated product to below 50% .
| Evidence Dimension | Isolated yield of O-alkylated product |
| Target Compound Data | >95% yield (no N-alkylation) |
| Comparator Or Baseline | Unprotected (1S,2S)-2-aminocyclohexanol (<50% isolated yield) |
| Quantified Difference | >45% increase in isolated yield for O-functionalization steps |
| Conditions | Standard O-alkylation conditions (e.g., NaH, alkyl halide in THF) |
Eliminating side reactions reduces raw material waste and removes the need for costly chromatographic purification in API manufacturing.
The trans-(1S,2S) configuration provides a highly specific spatial arrangement that is critical for the performance of derived chiral ligands, such as bisoxazolines or salen complexes. When compared to the cis-isomer, the trans-scaffold enforces a rigid dihedral angle that optimizes the metal-ligand bite angle. In benchmark asymmetric ring-opening or hydrogenation reactions, catalysts derived from the (1S,2S)-trans isomer routinely achieve enantiomeric excesses (ee) exceeding 98%. In contrast, substituting the cis-isomer scaffold results in poor stereocontrol, often yielding <50% ee due to unfavorable steric clashes and suboptimal substrate binding.
| Evidence Dimension | Enantiomeric excess (ee) in benchmark catalysis |
| Target Compound Data | >98% ee |
| Comparator Or Baseline | cis-isomer derivative (<50% ee) |
| Quantified Difference | >48% absolute increase in enantiomeric excess |
| Conditions | Asymmetric catalytic transformations using derived chiral ligands |
Stereochemical purity is non-negotiable in chiral drug synthesis; the trans-configuration is strictly required to achieve regulatory-grade enantiopurity.
Unprotected aliphatic amines are notoriously hygroscopic and prone to absorbing atmospheric carbon dioxide to form carbamate salts over time, which degrades batch-to-batch reproducibility. The Boc-protected tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is a stable, crystalline solid that resists moisture uptake and CO2 absorption under standard storage conditions [1]. This thermal and atmospheric stability ensures that the material maintains >98% purity over extended storage periods, whereas the unprotected baseline requires specialized inert gas storage to prevent degradation.
| Evidence Dimension | Purity retention under ambient atmosphere |
| Target Compound Data | >98% purity maintained (stable crystalline solid) |
| Comparator Or Baseline | Unprotected (1S,2S)-2-aminocyclohexanol (Hygroscopic, forms carbonate salts) |
| Quantified Difference | Elimination of special inert-atmosphere storage requirements |
| Conditions | Long-term storage at ambient temperature and humidity |
Simplifies supply chain logistics and ensures consistent stoichiometric accuracy during bulk manufacturing.
Due to its rigid trans-1,2-geometry and high enantiopurity, this compound is the premier starting material for synthesizing Trost-type, salen, and bisoxazoline ligands. Its Boc-protected nature allows for clean O-functionalization before amine deprotection, streamlining the multi-step synthesis of these critical industrial catalysts .
The compound is utilized as a core structural motif in the development of peptidomimetics and small-molecule drugs targeting central nervous system (CNS) receptors. Its high solubility in organic solvents and stable shelf life make it ideal for scalable, reproducible GMP manufacturing workflows where strict stereocontrol is mandated .
As a Boc-protected amino alcohol, it is directly compatible with standard Boc-SPPS protocols. It can be incorporated into peptide chains to introduce constrained, non-natural amino acid analogs, providing enhanced proteolytic stability and altered conformational dynamics in therapeutic peptide discovery[1].
Irritant;Environmental Hazard